molecular formula C5H6N2O B13429885 1-Acetylimidazole-13C2

1-Acetylimidazole-13C2

Cat. No.: B13429885
M. Wt: 112.10 g/mol
InChI Key: VIHYIVKEECZGOU-AEGZSVGQSA-N
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Description

1-Acetylimidazole-13C2 is a stable isotope-labeled compound with the molecular formula C3^13C2H6N2O and a molecular weight of 112.1 g/mol . This compound is a derivative of imidazole, where the acetyl group is attached to the nitrogen atom of the imidazole ring. The stable isotope labeling with carbon-13 makes it particularly useful in various scientific research applications, including tracer studies and metabolic research.

Preparation Methods

1-Acetylimidazole-13C2 can be synthesized through several synthetic routes. One common method involves the acetylation of imidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.

For industrial production, the process may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of stable isotope-labeled precursors is essential to incorporate the carbon-13 isotopes into the final product .

Chemical Reactions Analysis

1-Acetylimidazole-13C2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it back to imidazole or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Acetylimidazole-13C2 involves its role as an acetylating agent. It transfers the acetyl group to nucleophilic sites on target molecules, such as amino acids in proteins or hydroxyl groups in polysaccharides . This acetylation process can alter the function and activity of the target molecules, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

1-Acetylimidazole-13C2 can be compared with other acetylimidazole derivatives, such as:

The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications requiring precise tracking and quantification of metabolic pathways.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

112.10 g/mol

IUPAC Name

1-imidazol-1-yl(1,2-13C2)ethanone

InChI

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3/i1+1,5+1

InChI Key

VIHYIVKEECZGOU-AEGZSVGQSA-N

Isomeric SMILES

[13CH3][13C](=O)N1C=CN=C1

Canonical SMILES

CC(=O)N1C=CN=C1

Origin of Product

United States

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